

# Avelumab: A Technical Guide to a Dual-Mechanism Immuno-Oncology Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCX2206

Cat. No.: B1150054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.<sup>[1][2]</sup> It is distinguished by its dual mechanism of action, which involves not only the blockade of the PD-L1/PD-1 pathway to restore T-cell-mediated antitumor immunity but also the induction of antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells.<sup>[3][4]</sup> This guide provides a comprehensive technical overview of avelumab, including its mechanism of action, key clinical trial data, approved indications, and detailed experimental protocols.

## Mechanism of Action

Avelumab's primary mechanism involves binding to PD-L1 on the surface of tumor cells and other cells within the tumor microenvironment.<sup>[2]</sup> This binding prevents the interaction of PD-L1 with its receptors, PD-1 and B7.1, which are expressed on activated T cells.<sup>[3][5]</sup> The PD-L1/PD-1 interaction delivers an inhibitory signal to T cells, leading to their exhaustion and a suppressed antitumor immune response.<sup>[1]</sup> By blocking this interaction, avelumab removes this inhibitory signal, thereby restoring the ability of cytotoxic T cells to recognize and eliminate cancer cells.<sup>[4]</sup>

Uniquely among anti-PD-L1 antibodies, avelumab possesses a native, unmodified Fc region.<sup>[3]</sup> This allows it to engage with Fcγ receptors on immune effector cells, such as natural killer (NK)

cells, and trigger ADCC, a process that leads to the direct lysis of antibody-coated tumor cells. [1][6] This dual functionality engages both the adaptive and innate immune systems to combat cancer.[3]

## Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by avelumab.



[Click to download full resolution via product page](#)

Caption: Avelumab's dual mechanism of action.

## Clinical Development and Approved Indications

Avelumab has been extensively evaluated in the JAVELIN clinical trial program across numerous tumor types.<sup>[7]</sup> It has received regulatory approval for several indications:

- Metastatic Merkel Cell Carcinoma (MCC): Avelumab is approved for the treatment of adults and pediatric patients 12 years and older with metastatic MCC.<sup>[5][8]</sup>
- Locally Advanced or Metastatic Urothelial Carcinoma (UC): It is indicated for the maintenance treatment of patients with locally advanced or metastatic UC that has not progressed with first-line platinum-containing chemotherapy.<sup>[5][9]</sup> It is also approved for patients with locally advanced or metastatic UC who have disease progression during or following platinum-containing chemotherapy.<sup>[10]</sup>
- Advanced Renal Cell Carcinoma (RCC): Avelumab, in combination with axitinib, is a first-line treatment for patients with advanced RCC.<sup>[5][9]</sup>

## Clinical Efficacy: A Summary of Key JAVELIN Trials

The following tables summarize pivotal clinical trial data for avelumab across its major approved indications.

### Table 1: JAVELIN Merkel 200 (Metastatic Merkel Cell Carcinoma)

| Endpoint                                 | Previously Treated (Part A, n=88)[11]           | First-Line Treatment (Part B, n=116)[12] |
|------------------------------------------|-------------------------------------------------|------------------------------------------|
| Objective Response Rate (ORR)            | 33.0% (95% CI: 23.3-43.8)                       | 39.7% (95% CI: 30.7-49.2)                |
| Complete Response (CR)                   | 11.4%                                           | Not Reported                             |
| Partial Response (PR)                    | 21.6%                                           | Not Reported                             |
| Durable Response Rate ( $\geq 6$ months) | Not Reported                                    | 30.2% (95% CI: 22.0-39.4)                |
| Median Duration of Response (DOR)        | Not Reached (95% CI: 18.0 months-Not Estimable) | Not Reported                             |
| Median Progression-Free Survival (PFS)   | 2.7 months (95% CI: 1.4-4.2)                    | 4.1 months (95% CI: 1.4-6.1)             |
| Median Overall Survival (OS)             | 12.9 months (95% CI: 7.5-Not Estimable)         | 20.3 months (95% CI: 12.4-Not Estimable) |

**Table 2: JAVELIN Bladder 100 (Advanced Urothelial Carcinoma - Maintenance Therapy)**

| Endpoint                     | Avelumab + Best Supportive Care (BSC) (n=350)[13][14] | BSC Alone (n=350)[13][14]       |
|------------------------------|-------------------------------------------------------|---------------------------------|
| Median Overall Survival (OS) | 21.4 months (95% CI: 18.9-26.1)                       | 14.3 months (95% CI: 12.9-17.9) |
| Hazard Ratio for OS (95% CI) | 0.69 (0.56-0.86)                                      | -                               |
| P-value                      | <0.001                                                | -                               |

**Table 3: JAVELIN Renal 101 (Advanced Renal Cell Carcinoma - First-Line Treatment)**

| Endpoint                                                    | Avelumab + Axitinib<br>(n=442)[15][16]   | Sunitinib (n=444)[15][16]       |
|-------------------------------------------------------------|------------------------------------------|---------------------------------|
| Median Progression-Free Survival (PFS) in PD-L1+ Population | 13.8 months (95% CI: 11.1-Not Estimable) | 7.2 months (95% CI: 5.7-9.7)    |
| Hazard Ratio for PFS (PD-L1+)                               | 0.61 (95% CI: 0.47-0.79)                 | -                               |
| P-value (PFS, PD-L1+)                                       | <0.001                                   | -                               |
| Median Overall Survival (OS) in Overall Population          | 44.8 months (95% CI: 39.7-51.1)          | 38.9 months (95% CI: 31.4-45.2) |
| Hazard Ratio for OS                                         | 0.88 (95% CI: 0.749-1.039)               | -                               |
| Objective Response Rate (ORR) in Overall Population         | 59.7% (95% CI: 55.0-64.3)                | 32.0% (95% CI: 27.7-36.5)       |

## Experimental Protocols

### PD-L1 Immunohistochemistry (IHC) Staining

A common method for assessing PD-L1 expression in tumor tissue involves the use of specific anti-PD-L1 antibody clones.

Protocol Outline:

- Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5  $\mu$ m) are mounted on positively charged slides.
- Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer solution (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
- Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

- Primary Antibody Incubation: Slides are incubated with a validated anti-PD-L1 primary antibody (e.g., SP263 clone) at a predetermined concentration and duration.[17]
- Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
- Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.
- Scoring: PD-L1 expression is typically scored as the percentage of tumor cells with positive membrane staining at any intensity.

## Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This *in vitro* assay measures the ability of avelumab to induce the lysis of target tumor cells by effector cells.

Protocol Outline:

- Cell Culture:
  - Target Cells: A human tumor cell line with known PD-L1 expression is cultured to log phase.[6][18]
  - Effector Cells: Peripheral blood mononuclear cells (PBMCs) or purified NK cells are isolated from healthy donor blood.[6][19]
- Target Cell Labeling: Target cells are labeled with a release agent, such as calcein-AM or chromium-51.
- Assay Setup: Labeled target cells are plated in a 96-well plate. Avelumab is added at various concentrations. Effector cells are then added at different effector-to-target (E:T) ratios.[18]

- Incubation: The plate is incubated for a specified period (e.g., 4 hours) at 37°C.
- Lysis Measurement: The amount of release agent in the supernatant is quantified. For calcein-AM, fluorescence is measured. For chromium-51, radioactivity is measured.
- Data Analysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
  - Spontaneous release is from target cells with effector cells but no antibody.
  - Maximum release is from target cells lysed with a detergent.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 2. Product review: avelumab, an anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avelumab - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. First-line avelumab in a cohort of 116 patients with metastatic Merkel cell carcinoma (JAVELIN Merkel 200): primary and biomarker analyses of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avelumab maintenance in advanced urothelial carcinoma: biomarker analysis of the phase 3 JAVELIN Bladder 100 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma: final analysis of the phase III JAVELIN Renal 101 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. A phase II open-label trial of avelumab plus axitinib in previously treated non-small-cell lung cancer or treatment-naïve, cisplatin-ineligible urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avelumab: A Technical Guide to a Dual-Mechanism Immuno-Oncology Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1150054#avelumab>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)